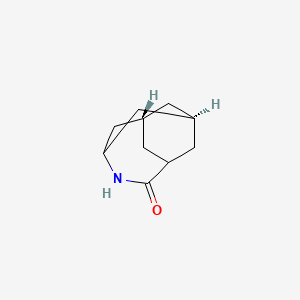

4-Azahomoadamantan-5-one

Description

Historical Trajectories in Adamantane (B196018) and Homoadamantane (B8616219) Framework Studies

The journey into polyhedral organic compounds gained significant momentum with the discovery of adamantane (C₁₀H₁₆). First isolated from petroleum in 1933 by S. Landa and V. Machacek, its unique, diamond-like structure was named from the Greek word "adamantinos," meaning diamond. fluorochem.co.ukchemsrc.com While its existence was postulated earlier, the first successful, albeit low-yield, laboratory synthesis was achieved by Vladimir Prelog in 1941. sigmaaldrich.com A more practical synthesis was later developed by Schleyer in 1957, involving an aluminum chloride-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene, which made adamantane more accessible for research. researchgate.net

This led to extensive studies of its derivatives and expanded cage systems known as homoadamantanes, which contain one additional carbon atom in the cage structure. The synthesis of homoadamantane and its derivatives further broadened the field, providing larger and slightly more flexible, yet still highly structured, polycyclic frameworks. nahrainuniv.edu.iq Research has explored the synthesis of various homoadamantane derivatives, including those with functional groups that allow for further chemical modification. uokerbala.edu.iqacs.orgmdpi.com

Evolution of Nitrogen-Containing Bridged Polycyclic Systems

The introduction of nitrogen atoms into bridged polycyclic systems marked a significant evolution in the field, creating aza-analogs of these carbocyclic cages. waocp.com These nitrogen-containing scaffolds are of great interest due to their potential applications in medicinal chemistry, as the nitrogen atom can introduce basicity, hydrogen bonding capabilities, and specific steric and electronic properties. uokerbala.edu.iqacs.org The development of synthetic methods to create these azacyclic systems has been a major focus. Techniques such as the Beckmann and Schmidt rearrangements have proven to be effective for inserting nitrogen atoms into carbocyclic rings to form lactams, which are key intermediates. sigmaaldrich.comresearchgate.net The synthesis of diverse nitrogen-containing polycycles, including those with bridgehead nitrogen atoms, is an active area of research, driven by the need for novel molecular scaffolds in drug discovery. mdpi.combiust.ac.bw

Structural Significance of 4-Azahomoadamantan-5-one within Azacyclic Architectures

This compound, systematically named 4-azatricyclo[4.3.1.1³⁸]undecan-5-one, is a lactam derivative of homoadamantane. chemsrc.com Its structure consists of the homoadamantane cage where a methylene (B1212753) bridge has been replaced by an amide group (-NH-C(O)-). This modification introduces a plane of polarity and reactivity into the otherwise nonpolar hydrocarbon framework.

The synthesis of this compound is most notably achieved through ring expansion reactions of the corresponding adamantane ketone. Two primary methods are:

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of adamantanone oxime. Treatment of adamantanone oxime with acids like polyphosphoric acid or sulfuric acid leads to the formation of the lactam, this compound. sigmaaldrich.com

Schmidt Reaction: The Schmidt reaction of adamantan-2-one with hydrazoic acid (HN₃) in the presence of a strong acid also yields this compound as the primary product. researchgate.net

The rigid, well-defined three-dimensional structure of this compound makes it an excellent scaffold. The presence of the lactam functionality provides a site for further chemical transformations, allowing it to be used as a precursor for a variety of other homoadamantane derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Systematic Name | 4-azatricyclo[4.3.1.1³⁸]undecan-5-one |

| Synonyms | This compound |

| CAS Number | 22607-75-6 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Colorless to light yellow solid |

| Melting Point | 316-318 °C |

| Solubility | Soluble in chloroform (B151607) |

Data sourced from commercial suppliers and chemical databases. sigmaaldrich.comchembk.com

Spectroscopic data confirms the unique structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, typically around 3200-3400 cm⁻¹ and 1650-1680 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra reveal the complex, overlapping signals characteristic of the rigid cage structure. The use of lanthanide shift reagents has been employed to resolve the proton signals and aid in the complete structural assignment. acs.org

Overview of Major Research Domains Pertaining to this compound Chemistry

Research involving this compound primarily leverages its role as a versatile synthetic intermediate for creating more complex molecules with potential applications in medicinal chemistry and materials science. The lactam functionality is a key handle for derivatization.

One major research avenue is the use of this compound to synthesize a variety of substituted 4-azahomoadamantane derivatives. For instance, it can be converted into its lactim ether, 5-methoxy-4-azatricyclo[4.3.1.1³⁸]undec-4-ene. This intermediate reacts with various nucleophiles, such as acid hydrazides, to form novel fused heterocyclic systems. researchgate.net These resulting complex structures have been investigated for potential antiviral, anti-inflammatory, and antihypertensive activities, highlighting the role of the 4-azahomoadamantane scaffold in drug discovery. researchgate.net

Another area of application is in the synthesis of photochromic compounds. The 4-azahomoadamantane moiety has been incorporated into spirooxazine structures. Specifically, 4-methylspiro[4-azahomoadamantane-5,3'-[3'H]naphth[2,1-b] sigmaaldrich.comacs.orgoxazine] has been synthesized, demonstrating the utility of the azahomoadamantane framework in creating novel photochromic materials. grafiati.com

Furthermore, the chemical reactivity of the lactam itself has been explored. For example, the N-nitroso derivative of this compound has been shown to undergo an intramolecular reaction between the resulting diazoalkane and ester groups upon treatment with sodium methoxide, leading to rearranged noradamantane products. hud.ac.uk This showcases its utility in fundamental studies of reaction mechanisms within constrained polycyclic systems.

Table 2: Examples of Research Applications for this compound

| Precursor | Reaction/Application | Resulting Compound Class | Potential Use/Field of Study |

|---|---|---|---|

| This compound | Conversion to lactim ether followed by reaction with nucleophiles | Fused heterocyclic systems (e.g., triazoloazocines) | Medicinal Chemistry (antiviral, anti-inflammatory) researchgate.net |

| This compound Derivative | Condensation with nitroso-phenanthrolinol | Spiro[azacycle-oxazine] derivatives | Materials Science (Photochromism) hud.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1R,8S)-4-azatricyclo[4.3.1.13,8]undecan-5-one |

InChI |

InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)/t6-,7+,8?,9? |

InChI Key |

OKDJIRNQPPBDKJ-QPIHLSAKSA-N |

Isomeric SMILES |

C1[C@@H]2CC3C[C@H]1CC(C2)NC3=O |

Canonical SMILES |

C1C2CC3CC1CC(C2)NC3=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 4 Azahomoadamantan 5 One Framework

Retrosynthetic Approaches to the 4-Azahomoadamantan-5-one Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, the primary disconnection strategies revolve around the formation of the lactam ring.

A key retrosynthetic disconnection breaks the amide bond within the lactam ring. This leads to a bicyclic amino acid precursor. This approach, however, can be challenging due to the potential for multiple side reactions during the cyclization step.

A more common and effective retrosynthetic approach involves a ring expansion of a readily available adamantanone precursor. researchgate.net This strategy forms the basis for several powerful synthetic methods, including the Beckmann and Schmidt rearrangements. The general concept is to introduce a nitrogen atom adjacent to the carbonyl group of adamantanone, which then facilitates a rearrangement to the expanded this compound ring system.

Another retrosynthetic strategy involves the intramolecular cyclization of a suitably functionalized bicyclo[3.3.1]nonane derivative. researchgate.net This approach requires the careful placement of an amine and a carboxylic acid or its derivative on the bicyclic framework to facilitate the final ring-closing step.

Seminal and Contemporary Synthetic Routes to this compound

Several synthetic routes have been developed to access the this compound framework, building upon the retrosynthetic strategies outlined above. These methods can be broadly categorized into ring expansion strategies, intramolecular cyclizations, and multi-component reactions.

Ring Expansion Strategies in Azahomoadamantane Synthesisclockss.orgvulcanchem.com

Ring expansion reactions of adamantanone derivatives are the most widely used methods for the synthesis of this compound. researchgate.net These reactions typically involve the generation of a reactive intermediate that undergoes a rearrangement to form the enlarged heterocyclic ring.

The Beckmann rearrangement of adamantanone oxime is a primary and historically significant method for synthesizing this compound. vulcanchem.com The reaction involves treating adamantanone oxime with an acid catalyst, such as polyphosphoric acid, to induce a rearrangement of the group anti-periplanar to the oxime's hydroxyl group. vulcanchem.commasterorganicchemistry.com This stereospecific migration of one of the bridgehead carbons to the nitrogen atom results in the formation of the seven-membered lactam ring of this compound. masterorganicchemistry.comnumberanalytics.com

The Schmidt reaction provides an alternative ring-expansion route. researchgate.netwikipedia.org In this reaction, adamantanone is treated with hydrazoic acid in the presence of a strong acid. researchgate.net The reaction proceeds through the addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas to yield the lactam. wikipedia.org While effective, the Schmidt reaction often requires careful handling of the potentially explosive hydrazoic acid.

| Reaction | Starting Material | Reagents | Product | Key Features |

| Beckmann Rearrangement | Adamantanone oxime | Polyphosphoric acid or other acid catalysts | This compound | Stereospecific rearrangement of the anti-periplanar group. masterorganicchemistry.comnumberanalytics.com |

| Schmidt Reaction | Adamantanone | Hydrazoic acid, strong acid | This compound | Involves a rearrangement with expulsion of dinitrogen. researchgate.netwikipedia.org |

The acidolysis of bridgehead azides, such as 2-azidoadamantane (B3130292) derivatives, can also lead to the formation of the 4-azahomoadamantane skeleton. clockss.org Treatment of these azides with a strong acid induces a ring expansion, affording 5-substituted-4-azahomoadamant-4-enes. clockss.org These bridgehead imines can then be hydrolyzed to the corresponding this compound. The success of this method is dependent on the substitution pattern of the adamantane (B196018) core. clockss.org

Photolysis of bridgehead azides offers another pathway to bridgehead imines, which are precursors to this compound. clockss.orgcapes.gov.brresearchgate.netcdnsciencepub.com Irradiation of a 2-azidoadamantane derivative can lead to the formation of a highly strained bridgehead imine through the loss of nitrogen. clockss.orgacs.org These reactive intermediates can be trapped with various nucleophiles or can rearrange to form more stable products, including the 4-azahomoadamantane framework upon hydrolysis. clockss.org

| Method | Starting Material | Conditions | Intermediate | Final Product (after hydrolysis) |

| Acidolysis | 2-Alkyl-2-azidoadamantanes | Strong acid (e.g., NaN3/c~c13-CH3S03H) | 5-Alkyl-4-azahomoadamant-4-enes | This compound derivatives |

| Photolysis | 2-Azidoadamantane derivatives | UV irradiation | 4-Azahomoadamant-4-enes | This compound derivatives |

Intramolecular Cyclization and Annulation Protocolsclockss.orgvulcanchem.com

The construction of the this compound ring system can also be achieved through intramolecular cyclization reactions. researchgate.netwikipedia.org These methods rely on the formation of a bicyclo[3.3.1]nonane precursor containing the necessary functional groups for the final ring closure. For instance, an amino group and a carboxylic ester on the bicyclic framework can be induced to cyclize, forming the lactam ring. researchgate.net

Annulation protocols, which involve the formation of a new ring onto a pre-existing structure, have also been explored. An aza-[3+3] annulation strategy has been reviewed as a method for constructing complex heterocyclic systems, which could potentially be adapted for the synthesis of the azahomoadamantane framework. researchgate.net

Multi-Component Reaction Approaches to Azahomoadamantane Scaffoldscapes.gov.br

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgacsgcipr.orgtcichemicals.com While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs offer a promising avenue for the rapid assembly of the azahomoadamantane scaffold. The development of novel MCRs could provide a more atom-economical and streamlined approach to this important class of compounds.

Asymmetric and Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure or enriched chiral compounds is a cornerstone of modern organic chemistry. sigmaaldrich.com For the this compound framework, achieving stereocontrol is crucial for investigating the specific interactions of its derivatives with biological systems. Asymmetric synthesis in this context involves creating new stereogenic centers with a defined three-dimensional arrangement. uwindsor.ca

Enantioselective Catalysis in Azahomoadamantane Formation

Enantioselective catalysis utilizes chiral catalysts to produce a chiral product from an achiral or racemic starting material. princeton.edunih.gov This approach is highly sought after due to its efficiency, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

In the realm of azahomoadamantane chemistry, organocatalysis has emerged as a powerful tool. scienceopen.com Organocatalysts are small, metal-free organic molecules that can promote chemical reactions with high stereoselectivity. nih.gov For instance, chiral alkoxyamines, such as 7-benzyl-3-n-butyl-4-oxa-5-azahomoadamantane, have been identified as effective precatalysts for the oxidative kinetic resolution (OKR) of racemic secondary alcohols. nih.govresearchgate.net This method allows for the separation of enantiomers by selectively oxidizing one over the other, yielding highly enantiomerically enriched alcohols (up to >99% ee). nih.gov Mechanistic studies have revealed that a chlorine-containing oxoammonium species, generated in situ from the alkoxyamine precatalyst, is the active catalytic species responsible for the high reactivity and enantioselectivity. nih.gov This strategy has been successfully applied to the synthesis of bioactive compounds. nih.govacs.orgnih.gov

Another significant advancement is the use of chiral Brønsted acids in non-covalent organocatalysis. beilstein-journals.org These catalysts operate through hydrogen bonding and other non-covalent interactions to create a chiral environment around the substrate, directing the stereochemical outcome of the reaction. While specific applications to this compound are still developing, the success of these catalysts in a wide range of asymmetric transformations suggests their potential in this area. beilstein-journals.org

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. numberanalytics.comwikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This strategy offers a high degree of stereocontrol, and the diastereomeric intermediates can often be separated using standard techniques like chromatography or crystallization. york.ac.uk

Key considerations when selecting a chiral auxiliary include its ability to induce high stereoselectivity, the ease of its attachment and removal, and its cost and availability. numberanalytics.com Well-known examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine, which have been successfully employed in various asymmetric reactions such as alkylations and aldol (B89426) reactions. numberanalytics.comwikipedia.org While the direct application of these specific auxiliaries to the synthesis of this compound derivatives is not extensively documented in the provided results, the principles of chiral auxiliary-mediated synthesis are broadly applicable. sigmaaldrich.comnumberanalytics.com

Organocatalytic strategies, as mentioned earlier, provide a powerful alternative or complementary approach to chiral auxiliaries. scienceopen.com The development of novel organocatalysts, including those based on push-pull ethylene (B1197577) moieties and squaramide-sulfonamide motifs, has expanded the toolbox for asymmetric synthesis. nih.gov These catalysts have shown high efficacy in reactions like hydrophosphonylation and direct vinylogous aldol reactions, demonstrating the potential for creating complex chiral molecules. nih.govthieme.de The integration of organocatalysis with other synthetic methods, such as biocatalysis, is a promising area for future development in the stereoselective synthesis of complex heterocyclic systems like this compound. numberanalytics.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. matanginicollege.ac.incmu.educhemijournal.com This approach is crucial for developing sustainable synthetic methods with minimal environmental impact. jddhs.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. jddhs.comacs.org

Solvent-Free and Aqueous Medium Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. ijrpr.com Solvent-free reactions, also known as solid-state reactions, offer significant environmental benefits by minimizing waste and simplifying product purification. ijrpr.comacademie-sciences.frrsc.org These reactions can be promoted by thermal activation or microwave irradiation, the latter often leading to shorter reaction times and higher yields. academie-sciences.fr

The use of water as a reaction medium is another cornerstone of green chemistry. nih.gov Water is a non-toxic, non-flammable, and inexpensive solvent. rroij.com While organic compounds often have low solubility in water, the use of catalysts or surfactants can facilitate reactions in aqueous media. thieme.de For example, catalyst-free cycloaddition reactions have been successfully carried out in water to synthesize triazole derivatives. beilstein-journals.org The synthesis of various heterocyclic compounds, such as isoxazoles and pyrano[2,3-d]thiazoles, has also been achieved in aqueous media, demonstrating the versatility of this green solvent. rroij.commdpi.com

Catalytic Pathways for Reduced Environmental Impact

Catalysis is a fundamental principle of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally benign reagents. jddhs.com Both organocatalysts and metal-based catalysts play a significant role in developing sustainable synthetic routes.

Organocatalysts, being metal-free, are often less toxic and more stable than their metal-based counterparts. nih.gov For instance, 3-methyl-4-oxa-5-azahomoadamantane, in combination with iron(III) chloride, has been used for the aerobic oxidative synthesis of benzimidazoles in water, using oxygen as a green oxidant. researchgate.net Similarly, 2-azaadamantane (B3153908) N-oxyl (AZADO) and its derivatives are highly active catalysts for alcohol oxidation under mild, environmentally friendly conditions. researchgate.net

Metal-catalyzed reactions can also be designed to be more sustainable. For example, using earth-abundant and non-toxic metals is preferred. Copper-catalyzed systems have been developed for the conversion of methyl arenes into aromatic oximes under mild conditions. rsc.org The development of catalytic systems that utilize renewable feedstocks and minimize the formation of byproducts is a key goal in the sustainable synthesis of complex molecules like this compound. matanginicollege.ac.in

Synthesis of Structural Analogues and Heteroatom-Modified 4-Azahomoadamantane Systems

The synthesis of structural analogues and heteroatom-modified derivatives of this compound is crucial for exploring structure-activity relationships and developing compounds with tailored properties. The core 4-azatricyclo[4.3.1.13,8]undecane structure can be modified in various ways. researchgate.net

One common approach involves the Beckmann or Schmidt rearrangements of adamantanone derivatives, which leads to ring expansion and the formation of the 4-azahomoadamantane skeleton. researchgate.net Another strategy is the intramolecular cyclization of bicyclo[3.3.1]nonane precursors. researchgate.net

The synthesis of heteroatom-modified analogues often involves introducing additional heteroatoms into the adamantane framework. For example, 3-methyl-4-oxa-5-azahomoadamantane, an organocatalyst for alcohol oxidation, incorporates an oxygen atom into the cage structure. acs.org The synthesis of such compounds often starts from functionalized adamantane derivatives, such as 1,3-adamantanediol (B44800). acs.org

Furthermore, modifications can be made to the substituents on the azahomoadamantane core. For example, various derivatives of 4-azahomoadamantane have been synthesized and evaluated for their biological activities. nih.gov The synthesis of spiro analogues, where a ring system is attached at a single atom to the adamantane core, has also been explored to generate novel chemical entities with potential antiviral properties. lookchem.com The cobalt-mediated hydrogen atom transfer reaction represents a modern method for the synthesis of ketones and esters from heteroatom-functionalized alkenes, which could potentially be applied to the synthesis of complex adamantane derivatives. researchgate.net

Variation of Nitrogen Atom Position and Oxidation State

The strategic placement and modification of the nitrogen atom within the homoadamantane (B8616219) skeleton are crucial for modulating the physicochemical properties of the resulting compounds. Synthetic methodologies have evolved to allow for precise control over the location and oxidation state of the nitrogen atom.

One key approach involves the ring expansion of adamantane precursors. For instance, the treatment of bridgehead alcohols like 1-adamantanol (B105290) and its derivatives with sodium azide in a mixture of sulfuric acid and chloroform (B151607) can lead to the formation of rearranged products, such as 4-azahomoadamantan-3-ol derivatives. lookchem.com This reaction proceeds through the decomposition of an intermediate bridgehead azide, resulting in a skeletal rearrangement to the 4-azahomoadamantane framework. lookchem.com

Furthermore, the oxidation of the nitrogen atom in the 4-azahomoadamantane ring system offers another layer of structural diversity. The imine functionality in 4-azahomoadamant-4-enes, which can be synthesized through the photolytic or acid-catalyzed ring expansion of 2-azidoadamantanes, can be oxidized to form stable N-oxides. clockss.org These nitrones, incorporated within the homoadamantane ring system, are valuable intermediates for further synthetic transformations, such as 1,3-dipolar cycloaddition reactions. researchgate.netacs.org

| Precursor | Reagents/Conditions | Product | Reference |

| 1-Adamantanol | NaN3, H2SO4, CHCl3 | 4-Azahomoadamantan-3-ol | lookchem.com |

| 2-Azidoadamantane | Photolysis or Acidolysis | 4-Azahomoadamant-4-ene | clockss.org |

| 4-Azahomoadamantane | SeO2, H2O2 | 4-Azahomoadamant-4-ene N-oxide | researchgate.net |

| 1,3-Diazaadamantane derivative | 1,2-dibromoethane, base | 1,4-Diazahomoadamantane derivative | researchgate.netresearchgate.net |

| 1,3,5-Triazaadamantane derivative | 1,2-dibromoethane, base | 1,3,6-Triazahomoadamantane derivative | researchgate.netresearchgate.net |

Incorporation of Additional Heteroatoms within the Polycyclic Cage

The introduction of heteroatoms other than nitrogen into the azahomoadamantane framework leads to novel heterocyclic systems with unique properties. Oxygen and sulfur are common choices for such modifications, resulting in oxa- and thia-azahomoadamantane derivatives.

The synthesis of oxa-azahomoadamantanes has been achieved through various routes. For example, 3-methyl-4-oxa-5-azahomoadamantane can be synthesized from 1,3-adamantanediol through a process involving ring opening and subsequent nitrogen incorporation and oxidation. acs.orgrsc.org These compounds, particularly chiral alkoxyamine derivatives like 7-benzyl-3-n-butyl-4-oxa-5-azahomoadamantane, have shown promise as organocatalysts for the enantioselective oxidation of alcohols. researchgate.netacs.org

The synthesis of thia-azahomoadamantane derivatives has also been explored. While the direct synthesis can sometimes be challenging, leading to rearranged products, specific strategies have been developed. For instance, the synthesis of 9-thianoradamantane has been accomplished via a carbon-hydrogen carbene insertion reaction. acs.org Although not a direct synthesis from this compound, it demonstrates the feasibility of incorporating sulfur into the adamantane cage. The synthesis of bifunctionalized 4-azahomoadamantanes can also serve as a stepping stone for introducing other heteroatoms. researchgate.net The interaction of 5-methoxy-4-azatricyclo[4.3.1.13,8]-undec-4-ene with various nucleophiles opens pathways to further functionalization and potential incorporation of other elements. researchgate.net

| Precursor | Key Transformation | Product Class | Reference |

| 1,3-Adamantanediol | Ring opening, nitrogen incorporation, oxidation | Oxa-azahomoadamantanes | acs.org |

| Bicyclic Thiourea Derivative | Intramolecular cyclization with bromine | Bridged tricyclic urea (B33335) (rearranged product) | researchgate.net |

Fused and Spirocyclic Derivatives of the Azahomoadamantane Core

Fusing additional rings or creating spirocyclic systems from the 4-azahomoadamantane framework significantly expands its structural diversity and potential applications. These modifications can alter the molecule's shape, rigidity, and electronic properties.

Fused derivatives have been synthesized through intramolecular cyclization reactions. A notable example is the enamide photocyclization of N-acyl-5-alkyl-4-azahomoadamant-4-ene derivatives, which yields 4-azahomoadamantano[4,5-b]-1',2',3',4'-tetrahydroisoquinolin-l'-one derivatives. clockss.org Another approach involves the reaction of 5-methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene with acid hydrazides, leading to the formation of fused triazolo-azocine systems like 6,7,8,9,10,11-hexahydro-5H-5,9:7,11-dimethano Current time information in Bangalore, IN.acs.orgresearchgate.nettriazolo[4,3-a]azocin-3-one. researchgate.net

Spirocyclic derivatives represent another important class of modified azahomoadamantanes. These compounds are often synthesized by reacting the azahomoadamantane moiety with suitable bifunctional reagents. For instance, spiro[azahomoadamantane-isoquinolinoxazine] and spiro[azahomoadamantane-phenanthrolinoxazine] have been synthesized and studied for their photochromic properties. acs.orgnih.gov The synthesis of these spiro-naphthoxazines involves the condensation of a substituted 1-amino-2-naphthol (B1212963) with the 4-azahomoadamantane precursor. acs.org The resulting spiro compounds exhibit interesting charge-separation properties in their metastable photomerocyanine forms. nih.gov The development of spiro[cycloalkane]pyridazinone derivatives and their subsequent transformation into spiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazines] and 7H-spiro[ Current time information in Bangalore, IN.acs.orgresearchgate.nettriazolo[4,3-b]pyridazin-8,1′-cyclohexanes] highlights the versatility of this synthetic strategy. mdpi.com

| Synthetic Strategy | Starting Material/Intermediate | Product Class | Specific Example | Reference |

| Enamide Photocyclization | N-acyl-5-alkyl-4-azahomoadamant-4-ene | Fused Isoquinolinone | 4-Azahomoadamantano[4,5-b]-1',2',3',4'-tetrahydroisoquinolin-l'-one | clockss.org |

| Reaction with Acid Hydrazide | 5-Methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene | Fused Triazolo-azocine | 6,7,8,9,10,11-Hexahydro-5H-5,9:7,11-dimethano Current time information in Bangalore, IN.acs.orgresearchgate.nettriazolo[4,3-a]azocin-3-one | researchgate.net |

| Condensation | 4-Azahomoadamantane precursor and 1-amino-2-naphthol | Spiro-oxazine | Spiro[azahomoadamantane-naphthoxazines] | acs.org |

| Annulation of Spiro-pyridazinones | Spiro[cycloalkane]pyridazinethione | Spiro-tetrazolo-pyridazine | Spiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazine] | mdpi.com |

Mechanistic Organic Chemistry and Reactivity of 4 Azahomoadamantan 5 One

Reaction Pathways of the Ketone Functionality in 4-Azahomoadamantan-5-one

The carbonyl group within the lactam ring is a primary site for chemical transformations. Its reactivity is influenced by the polarization of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. savemyexams.com

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophiles. savemyexams.com This process, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org Unlike typical ketones, the carbonyl in this compound is part of a lactam (a cyclic amide), which influences its reactivity. The resonance contribution from the adjacent nitrogen atom's lone pair delocalizing onto the carbonyl group reduces the electrophilicity of the carbonyl carbon compared to a simple ketone.

However, reactions with strong nucleophiles can still proceed. For instance, reduction with complex metal hydrides like lithium aluminum hydride (LiAlH₄) reduces the lactam to the corresponding cyclic amine, 4-azahomoadamantane. researchgate.net This transformation proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

The general mechanism for nucleophilic addition is a two-step process. savemyexams.com First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This is followed by protonation of the resulting alkoxide. The rigid cage structure of the azahomoadamantane skeleton imposes significant steric hindrance, dictating that nucleophilic attack will occur preferentially from the less hindered face of the molecule.

| Reaction Type | Reagent Example | Product Type | Key Feature |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Cyclic Amine (4-Azahomoadamantane) | Complete reduction of the lactam functionality. researchgate.net |

| Grignard Reaction | RMgX | Tertiary Alcohol (after hydrolysis) | Formation of a new carbon-carbon bond at the carbonyl center. masterorganicchemistry.com |

Alpha-Substitution and Enolization Chemistry

Carbonyl compounds with a hydrogen atom on the adjacent carbon (the α-carbon) can undergo alpha-substitution reactions. libretexts.orgwikipedia.org These reactions proceed through the formation of an enol or enolate intermediate. libretexts.org this compound has α-protons at the C-6 position, adjacent to the carbonyl group.

Under acidic conditions, the ketone can tautomerize to its enol form. libretexts.org This process involves the protonation of the carbonyl oxygen followed by the deprotonation of the α-carbon. The resulting enol is a nucleophile and can react with various electrophiles. wikipedia.org

Under basic conditions, a strong base can abstract an α-proton to form a negatively charged enolate ion. wikipedia.org Enolates are potent nucleophiles due to their negative charge and react readily with electrophiles, such as alkyl halides, at the α-carbon. msu.edu The formation of an enolate from this compound would create a planar, sp²-hybridized center at the α-carbon, which upon reaction with an electrophile could lead to different stereochemical outcomes, although these are constrained by the rigid cage. libretexts.org

The acidity of the α-hydrogens in this compound is a critical factor. While typical ketone α-hydrogens have a pKa around 20, the presence of the electron-donating nitrogen atom in the lactam ring may slightly decrease this acidity compared to a simple cycloalkanone. msu.edu

| Intermediate | Conditions | Key Characteristics | Subsequent Reactivity |

| Enol | Acid-catalyzed (H⁺) | Neutral; less nucleophilic than enolate. The double bond is electron-rich. wikipedia.org | Reacts with strong electrophiles (e.g., Br₂) for α-halogenation. wikipedia.org |

| Enolate | Base-catalyzed (e.g., LDA) | Anionic; highly nucleophilic. wikipedia.orgmsu.edu | Reacts with a wide range of electrophiles (e.g., alkyl halides) for α-alkylation. libretexts.org |

Transformations Involving the Bridged Nitrogen Atom of this compound

The bridged nitrogen atom, being part of a secondary amide, possesses a lone pair of electrons and an N-H bond, making it a site for further functionalization.

Alkylation and Acylation Processes

The nitrogen atom in this compound can act as a nucleophile, participating in alkylation and acylation reactions. These reactions typically require prior deprotonation of the nitrogen with a strong base (like NaH) to form the corresponding amide anion, which is a much stronger nucleophile. acs.org

N-Alkylation: The resulting anion can react with alkyl halides (e.g., ethyl iodide) in an Sₙ2 reaction to yield N-alkylated 4-azahomoadamantan-5-ones. researchgate.net

N-Acylation: Similarly, reaction with acylating agents such as acid chlorides or anhydrides yields N-acylated derivatives. youtube.com This introduces an imide functionality into the molecule.

These derivatizations are crucial for modifying the molecule's properties and for synthesizing more complex structures. researchgate.netacs.org

Ring-Opening and Ring-Contraction Reactions

The lactam ring in this compound can be opened under hydrolytic conditions.

Ring-Opening: Both acidic and basic hydrolysis can cleave the amide bond, leading to the formation of a bicyclic amino acid, specifically a derivative of 3-aminomethyl-7-carboxy-bicyclo[3.3.1]nonane. This reaction is a standard transformation for amides.

Ring-Contraction: Ring-contraction reactions of the azahomoadamantane skeleton are less common but mechanistically plausible under specific rearrangement conditions. wikipedia.orgntu.ac.uk For instance, certain oxidative rearrangements can induce the formation of iminium ion intermediates which could potentially be trapped to yield contracted ring systems like pyrrolidines. researchgate.net However, specific examples starting directly from this compound are not extensively documented. Such transformations often involve complex, multi-step sequences. ntu.ac.uk

Skeletal Rearrangements within the Azahomoadamantane Cage

The formation of the 4-azahomoadamantane skeleton itself is often the result of a skeletal rearrangement of a precursor molecule. The most prominent methods for synthesizing this compound involve ring expansion reactions of adamantanone. researchgate.net

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of an oxime. Adamantanone oxime, when treated with an acid (like polyphosphoric acid), undergoes rearrangement to yield this compound. researchgate.net The reaction proceeds via protonation of the oxime hydroxyl group, followed by a concerted migration of the anti-periplanar carbon group to the nitrogen atom with the simultaneous loss of water.

Schmidt Reaction: In this reaction, adamantanone reacts with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. researchgate.net This leads to the insertion of a nitrogen atom into the adamantane (B196018) skeleton, forming the expanded lactam ring of this compound. researchgate.net

These rearrangement reactions are fundamental to accessing the azahomoadamantane core structure and represent a key aspect of its chemistry. researchgate.net Cationic rearrangements, such as pinacol-type shifts, are also known in related polycyclic systems and can lead to ring expansion or contraction depending on the substrate and conditions. wikipedia.org

| Rearrangement | Starting Material | Key Reagent(s) | Product |

| Beckmann | Adamantanone oxime | Acid (e.g., PPA) | This compound researchgate.net |

| Schmidt | Adamantanone | Hydrazoic acid (HN₃), H⁺ | This compound researchgate.net |

Wagner-Meerwein Type Rearrangements in Homoadamantane (B8616219) Derivatives

The Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions, is a significant transformation in the chemistry of homoadamantane derivatives. dntb.gov.uawikipedia.org This type of rearrangement involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbon atom. wikipedia.org In the context of homoadamantane systems, these rearrangements provide a powerful tool for skeletal reorganization, leading to the formation of new polycyclic structures. dntb.gov.ua

The retropinacol-like rearrangement in the 5-oxohomoadamantane series, for instance, serves as an efficient synthetic route to novel polycyclic 2,3,4-tri- and 2,4-disubstituted derivatives of homoadamantane. dntb.gov.ua A notable application of this rearrangement is seen in the reaction of iminium triflate salts, which, through a Wagner-Meerwein rearrangement followed by a Friedel–Crafts reaction, enables the synthesis of various aza-heterocycles and amines built upon the adamantane scaffold. dntb.gov.ua This cascade reaction, promoted by triflic acid, involves the decarboxylation of N-methyl protected cyclic carbamates and a subsequent intramolecular 1,2-alkyl shift to generate ring-contracted iminium triflates. researchgate.net This process expands the family of similar transformations like the Demjanov-Tiffeneau and Meinwald rearrangements. researchgate.net

Furthermore, the treatment of 1-azidoadamantane (B1269512) and its derivatives with strong acids like 95% sulfuric acid leads to rearranged products, specifically 4-azahomoadamantan-3-ol derivatives. lookchem.com This reaction proceeds through the formation of a bridgehead carbenium ion, which then undergoes rearrangement. lookchem.com A combination of Cp*Rh(III)-catalyzed C-H activation and a Wagner-Meerwein-type rearrangement has also been successfully employed to synthesize bridged polycyclic molecules that are otherwise difficult to access. nih.gov

These examples underscore the synthetic utility of Wagner-Meerwein rearrangements in modifying the homoadamantane framework, providing access to a diverse range of structurally complex and potentially biologically active molecules. dntb.gov.uasioc-journal.cn

Photochemical and Thermal Isomerizations of this compound

Photochemical and thermal reactions offer alternative pathways for the isomerization and transformation of the this compound scaffold. These reactions often proceed through mechanisms distinct from the ionic pathways of Wagner-Meerwein rearrangements.

Photochemical isomerizations can be initiated by the absorption of light, leading to electronically excited states with different reactivity profiles. mdpi.com For instance, the photolytic ring expansion of 2-azidoadamantane (B3130292) derivatives can afford 4-azahomoadamant-4-enes. clockss.org This method has been used to synthesize the 5-phenyl derivative in moderate yield. clockss.org However, the 5-benzyl derivative proved to be highly unstable and was isolated as the 5-benzoyl derivative after air oxidation. clockss.org

Thermal isomerizations, on the other hand, are driven by heat and can lead to rearrangements and cyclizations. nih.gov While specific studies on the thermal isomerization of this compound itself are not extensively detailed in the provided context, related systems offer insights. For example, heating 1H-2-benzo[c]oxocins at elevated temperatures can result in the formation of dihydronaphthalenes. nih.gov

A notable reaction involving a derivative of this compound is the treatment of 4-nitroso-4-azahomoadamantan-5-one with sodium methoxide. rsc.org This reaction leads to the formation of methyl noradamantane-3-carboxylate in a 14% yield, proceeding through an intramolecular reaction of a diazoalkane and an ester group. rsc.org This transformation highlights a unique rearrangement pathway available to functionalized this compound derivatives.

The study of photochemical and thermal reactions of this compound and its derivatives provides avenues for the synthesis of novel polycyclic structures and the exploration of unconventional reaction mechanisms. clockss.orgrsc.orgresearchgate.netrsc.org

Functional Group Interconversions on the this compound Scaffold

The rigid and pre-organized structure of the this compound core makes it an attractive scaffold for the introduction and manipulation of functional groups. Selective transformations allow for the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science. acs.orgbiosynth.comcymitquimica.com

Selective Reduction and Oxidation Protocols

The carbonyl and amide functionalities within the this compound skeleton are primary targets for reduction and oxidation reactions.

Reduction:

The lactam moiety of this compound can be selectively reduced to the corresponding cyclic amine, 4-azahomoadamantane. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net For example, the reduction of endo-7-aminomethylbicyclo[3.3.1]nonan-3-one, a rearranged product derived from 1-N,N-dichloroaminoadamantane, with lithium aluminum hydride yields 4-azahomoadamantane. researchgate.net The use of more selective reducing agents, such as lithium trimethoxyaluminohydride, can be advantageous when other reducible functional groups are present in the molecule, as it is a less powerful reducing agent than LiAlH₄. researchgate.netrsc.org

Oxidation:

While the oxidation of the this compound scaffold itself is less commonly described, related alkoxyamine-type organocatalysts, such as 3-methyl-4-oxa-5-azahomoadamantane, have been shown to be highly effective for the oxidation of alcohols to aldehydes and ketones. researchgate.net This suggests that the nitrogen atom in the 4-aza position could potentially influence oxidative processes at other sites on the cage. The oxidation of alcohols can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). researchgate.net

The following table summarizes some selective reduction protocols for related adamantane derivatives:

| Starting Material | Reagent | Product | Reference |

| endo-7-aminomethylbicyclo[3.3.1]nonan-3-one | Lithium aluminum hydride | 4-azahomoadamantane | researchgate.net |

| Carboxylic acid | Lithium aluminum hydride | Alcohol | researchgate.net |

| Dihydrolavandulic acid | Lithium aluminum hydride | Dihydrolavandulol | researchgate.net |

Electrophilic and Nucleophilic Substitutions on the Cage

The cage-like structure of this compound presents unique challenges and opportunities for electrophilic and nucleophilic substitution reactions. These reactions are fundamental for introducing a wide array of substituents onto the adamantane framework. researchgate.netreddit.comyoutube.comyoutube.comyoutube.com

Electrophilic Substitution:

Electrophilic substitution reactions on the adamantane cage typically occur at the bridgehead positions due to the increased stability of the resulting carbocation intermediates. While direct electrophilic substitution on the this compound ring is not extensively documented, reactions on the parent adamantane provide a useful analogy. For instance, the reaction of adamantane with trichloramine-aluminum chloride leads to amination at a bridgehead position, followed by rearrangement. researchgate.net

Nucleophilic Substitution:

Nucleophilic substitution reactions on the this compound scaffold can be more complex. The cage structure can sterically hinder the approach of nucleophiles. However, the presence of the nitrogen atom and the carbonyl group can activate adjacent positions for nucleophilic attack under certain conditions. For example, after the rearrangement of 1-N,N-dichloroaminoadamantane, the resulting intermediate can react with various nucleophiles such as methanol, thiophenol, and 1,3-dimethoxybenzene (B93181) to yield 3-substituted 4-azahomoadamantane derivatives. researchgate.net

The table below illustrates examples of nucleophilic substitution on a rearranged adamantane derivative:

| Rearranged Intermediate from 1-N,N-dichloroaminoadamantane + AlCl₃ | Nucleophile | Product | Reference |

| Electron-deficient nitrogen species | Methanol | 3-methoxy-4-azahomoadamantane | researchgate.net |

| Electron-deficient nitrogen species | Thiophenol | 3-phenylthio-4-azahomoadamantane | researchgate.net |

| Electron-deficient nitrogen species | 1,3-Dimethoxybenzene | 3-(2,4-dimethoxyphenyl)-4-azahomoadamantane | researchgate.net |

These functional group interconversions highlight the versatility of the this compound scaffold in synthetic organic chemistry, allowing for the creation of a wide range of derivatives for further study.

Advanced Methodologies for Structural Elucidation of 4 Azahomoadamantan 5 One

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide a wealth of information regarding the molecular framework, functional groups, and electronic environment of 4-Azahomoadamantan-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, detailed information about the chemical environment and connectivity of atoms can be obtained.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most crucial steps in determining the basic connectivity of this compound.

The ¹H NMR spectrum reveals the number of chemically distinct protons and their immediate electronic surroundings. Key features include the chemical shift (δ), which indicates the level of shielding, the integration, which corresponds to the number of protons giving rise to a signal, and the multiplicity (splitting pattern), which provides information about neighboring protons. mnstate.eduacdlabs.com For this compound, the spectrum would be expected to show a series of multiplets in the aliphatic region, corresponding to the protons of the adamantane (B196018) cage, and a distinct signal for the N-H proton of the lactam, which would likely be a broad singlet. cdnsciencepub.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.orgyoutube.com Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlets, where each signal corresponds to a unique carbon atom. The chemical shift of each carbon is indicative of its hybridization and the nature of its substituents. A key signal in the spectrum of this compound would be the downfield resonance of the carbonyl carbon of the lactam moiety. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | 5.5 - 8.0 | br s | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 180 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of the complex structure of this compound. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing out the connectivity of the proton network throughout the adamantane framework. hebmu.edu.cn

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. hebmu.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule by showing correlations between protons and distant carbons. For instance, correlations from protons on carbons adjacent to the carbonyl group to the carbonyl carbon itself would confirm the placement of the lactam function. hebmu.edu.cn

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space. This is particularly important for determining the stereochemistry and conformation of the rigid cage structure of this compound. hebmu.edu.cn

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It provides the exact molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns. libretexts.orgacdlabs.com

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight of the compound (165.23 g/mol for C₁₀H₁₅NO). biosynth.com The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments. spectroscopyonline.com The pattern of these fragments is reproducible and characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of small neutral molecules such as CO or ethylene (B1197577) from the lactam ring and adamantane cage, leading to the formation of stable carbocations. acs.orgmiamioh.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comuc.edu They are particularly useful for identifying the functional groups present in a compound. edinst.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org A key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically appearing in the range of 1630-1680 cm⁻¹. spcmc.ac.inpg.edu.pl Another characteristic absorption would be the N-H stretching vibration, which is usually observed as a medium to strong band around 3200-3400 cm⁻¹. spcmc.ac.inuomustansiriyah.edu.iq The spectrum would also contain various C-H stretching and bending vibrations from the adamantane skeleton. uomustansiriyah.edu.iq

Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. libretexts.org Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C=O stretch would also be visible in the Raman spectrum. The symmetric vibrations of the cage-like structure may be more prominent in the Raman spectrum.

Table 3: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium - Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium - Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.orgwikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

Table 4: Representative Crystallographic Data for Adamantane Analogs

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8420 |

| b (Å) | 12.1319 |

| c (Å) | 13.2931 |

| α (°) | 90 |

| β (°) | 68.4280 |

| γ (°) | 90 |

| Volume (ų) | 1396.0 |

(Data is illustrative for adamantane analogs and not specific to this compound) researchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

This compound possesses potential chirality. The rigid, cage-like adamantane framework can lead to chiral derivatives depending on substitution patterns. If a chiral variant of this compound is synthesized, chiroptical spectroscopic methods become critical for determining its enantiomeric purity and absolute configuration. wikipedia.org These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. scribd.comnih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. scribd.com This technique is particularly powerful for assigning the absolute configuration of bicyclic lactams and ketones. mdpi.comresearchgate.net The lactam chromophore within the this compound structure gives rise to characteristic electronic transitions, notably the n → π* transition, which is sensitive to the surrounding stereochemical environment.

For bicyclic β-lactams, empirical helicity rules have been developed that correlate the sign of the Cotton effect in the CD spectrum (around 220 nm) with the absolute configuration at the bridgehead carbon atom. nih.gov Although this compound is a γ-lactam, similar principles apply. The rigid conformation of the adamantane skeleton means that the spatial arrangement of atoms around the lactam chromophore will dictate the sign and intensity of the CD signal. By comparing the experimental CD spectrum with those predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), an unambiguous assignment of the absolute configuration can be achieved. mdpi.com

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. scribd.com ORD and CD are closely related phenomena (linked by the Kronig-Kramers transforms) and provide complementary information. An ORD curve shows a characteristic peak and trough, known as a Cotton effect, in the region of a chromophore's absorption band. The sign of this Cotton effect can be used to deduce the absolute stereochemistry. scribd.com For adamantane derivatives, specific rotation values are often small, making sensitive instrumentation crucial. nih.gov

The determination of enantiomeric purity can also be accomplished using these methods. The magnitude of the CD signal or the specific rotation at a particular wavelength is directly proportional to the concentration of the enantiomer. By comparing the measured value for a sample to that of a pure enantiomeric standard, the enantiomeric excess (e.e.) can be quantified.

Table 1: Representative Chiroptical Data for Chiral Bicyclic Lactams

This table illustrates the type of data obtained from chiroptical analysis of compounds structurally related to this compound. The sign of the Cotton effect is crucial for stereochemical assignment.

| Compound (Analog) | Solvent | CD (n→π*) Wavelength (nm) | Cotton Effect Sign | Reference |

| (1S,5R)-1-Azabicyclo[3.2.0]heptan-7-one | Acetonitrile (B52724) | ~225 | Negative (-) | mdpi.com |

| (1R,5S)-1-Azabicyclo[3.2.0]heptan-7-one | Acetonitrile | ~225 | Positive (+) | mdpi.com |

| (6R,7S)-7-((1R)-1-hydroxyethyl)-8-oxo-1-aza-bicyclo[4.2.0]octane | Water | ~220 | Positive (+) | scribd.com |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of this compound from reaction mixtures and for the assessment of its chemical and, if applicable, enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and analysis of organic compounds. csfarmacie.cz For assessing the purity of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram, and the area of this peak can be used for quantification.

For the separation of enantiomers (chiral resolution), specialized chiral stationary phases (CSPs) are required. csfarmacie.cznih.gov These phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for the resolution of a wide range of chiral compounds, including those with ketone and lactam functionalities. nih.govuva.es The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase solvent system, is optimized to achieve the best separation. nih.gov

Gas Chromatography (GC)

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds like adamantane derivatives. The compound is vaporized and passed through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time is a characteristic feature for identification, while the mass spectrometer provides structural information and confirmation of the molecular weight. The total ion chromatogram (TIC) can be used to assess the purity, where a pure sample will ideally show a single dominant peak.

Table 2: Illustrative HPLC Method for Purity and Chiral Separation of Adamantane Derivatives

This table provides an example of typical HPLC conditions that could be adapted for the analysis of this compound and its potential enantiomers.

| Parameter | Purity Assessment (Reversed-Phase) | Chiral Separation (Normal-Phase) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Acetonitrile:Water (Gradient) | Hexane:Isopropanol (Isocratic, e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 220 nm or CD Detector |

| Column Temp. | 25 °C | 25 °C |

| Expected Rt | Dependent on exact gradient | (R)-enantiomer: ~8.5 min, (S)-enantiomer: ~10.2 min (Illustrative) |

Computational and Theoretical Investigations of 4 Azahomoadamantan 5 One

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, starting from the principles of quantum mechanics. wikipedia.org These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for investigating the electronic structure of molecules. nih.govaps.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system can be determined from its electron density. scribd.comictp.it This approach includes electron correlation effects at a lower computational cost than many other methods, providing a favorable balance of accuracy and efficiency. nih.govscribd.com

For 4-Azahomoadamantan-5-one, DFT calculations are applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Investigate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Determine Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface to visualize charge distribution and predict sites for electrophilic and nucleophilic attack.

Theoretical studies on related heterocyclic compounds demonstrate the power of DFT in correlating calculated parameters with experimentally observed properties. researchgate.net

Table 1: Representative Data from DFT Calculations on Heterocyclic Ketones This table is illustrative, showing typical parameters obtained from DFT calculations for similar molecular systems, as specific published data for this compound is not available.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +1.0 to +2.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 7.5 to 9.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3.0 to 4.5 Debye |

| Absolute Hardness (η) | Resistance to change in electron distribution | 3.75 to 4.75 eV |

Ab Initio Methods: Meaning "from first principles," ab initio methods solve the Schrödinger equation without using experimental data for parametrization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy but are computationally demanding. wikipedia.orgznaturforsch.com For a molecule like this compound, ab initio calculations can provide benchmark data for geometry and energy, against which faster methods can be compared. znaturforsch.com

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org Acronyms like AM1, PM3, and MNDO represent popular semi-empirical methods. uni-muenchen.denih.gov They are significantly faster than ab initio or DFT methods, making them suitable for very large molecules or for preliminary, high-throughput computational screening. wikipedia.orgwustl.edu Their accuracy, however, is dependent on the molecule under study being similar to those used in the method's parametrization. wikipedia.org For this compound, these methods could be used for initial geometry optimizations or for calculating properties like heats of formation. nih.gov

Conformational Analysis and Energy Landscape Studies

The structure of this compound contains a seven-membered azacycloheptanone ring fused within the tricyclic framework. While the cage structure severely restricts large-scale conformational changes, the seven-membered ring can exhibit subtle puckering. nih.gov Ring puckering describes the out-of-plane bending motions that lead to various non-planar conformations, such as chair and boat forms in simpler cyclic systems. nih.govchemrxiv.org

The analysis of these puckered forms is essential for understanding the molecule's energy landscape. smu.edu The specific geometry and the presence of the lactam group (amide within a ring) influence the puckering preferences. nih.gov In related bicyclic systems, the interplay of steric constraints and electronic effects dictates the most stable conformation.

Molecular Mechanics (MM): Molecular mechanics models a molecule as a collection of atoms held together by springs, using classical mechanics to calculate the potential energy. wikipedia.org The total energy is a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). wikipedia.orgnih.gov This method is computationally efficient and ideal for studying the conformations of large systems. nih.gov For this compound, MM can be used to perform an initial exploration of the conformational space and identify low-energy puckering modes of the seven-membered ring.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. nih.govmdpi.com This allows for the exploration of the conformational energy landscape and the study of dynamic processes. plos.orgnih.gov An MD simulation of this compound would reveal its vibrational motions and the stability of its preferred conformation at a given temperature, offering insights into the transitions between different subtle puckering states of its heterocyclic ring. nih.gov

Table 2: Parameters in Molecular Mechanics and Dynamics Simulations This table is illustrative of the types of parameters and outputs generated during MM and MD studies.

| Parameter/Output | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of potential energy functions and parameters (e.g., AMBER, GROMOS). mdpi.com | Defines the interactions between atoms for the simulation. |

| Potential Energy | The total energy of a given conformation calculated by the force field. wikipedia.org | Used to identify the most stable (lowest energy) conformation. |

| RMSD | Root-Mean-Square Deviation of atomic positions over time. | Measures the stability of the molecular structure during the simulation. |

| Simulation Time | The duration of the MD simulation (e.g., nanoseconds, microseconds). mdpi.com | Determines the extent to which the conformational space is sampled. |

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By modeling reaction pathways, chemists can understand mechanisms, predict products, and explain experimental observations.

For this compound, theoretical studies can focus on several key areas:

Site Reactivity Prediction: Using DFT-calculated parameters like the Fukui function and MEP maps, it is possible to predict the most likely sites for chemical attack. researchgate.netscirp.org For instance, the carbonyl carbon of the lactam is a potential electrophilic site, while the lone pair on the oxygen is a nucleophilic site.

Modeling Reaction Mechanisms: The mechanisms of known reactions, such as the reduction of the lactam amide to a cyclic amine, can be investigated. researchgate.net Computational modeling can identify the transition state structures and calculate the activation energies for each step of the reaction. acs.orgnih.gov

Investigating Rearrangements: The adamantane (B196018) cage is known to undergo rearrangements under certain conditions. Theoretical calculations can explore the feasibility of such rearrangements for the 4-azahomoadamantane skeleton, for example, through photochemical processes which may involve intermediate oxaziridines. researchgate.net

A theoretical study on related quinolin-4-one derivatives showed that DFT calculations could successfully explain the stability of different tautomers and predict sites of reactivity, demonstrating the utility of these methods in understanding complex heterocyclic systems. scirp.org

Elucidation of Transition States and Energy Barriers

Computational modeling has been instrumental in understanding the reaction mechanisms involving the 4-azahomoadamantane framework. The synthesis of this class of compounds often involves complex intramolecular cyclizations where theoretical calculations are essential to explain the observed outcomes.

For instance, the synthesis of 4-azahomoadamantane derivatives from bicyclic epoxy precursors has been investigated. In these reactions, computational studies were performed to calculate the transition states of the intramolecular cyclization process. These calculations help to elucidate how the geometry of the starting material and the strain within the molecule influence the reaction pathway and the formation of the final tricyclic lactam structure. While specific energy barrier values for this compound are not extensively detailed in the literature, the use of computational methods to model these transformations is a key step in rationalizing the synthesis. The interplay between device properties and the inherent strain of the molecular structure governs the characteristic energy profiles and successful navigation of the reaction to the desired product. wikipedia.org

Table 1: Computational Analysis in 4-Azahomoadamantane Synthesis

| Reaction Type | Computational Focus | Significance |

|---|---|---|

| Intramolecular Cyclization | Calculation of Transition State Geometries | Explains the formation of the tricyclic framework from bicyclic precursors. |

| Beckmann Rearrangement | Modeling of Reaction Intermediates | Provides mechanistic insight into the formation of the lactam ring. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. youtube.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comresearchgate.net The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with electrophiles or nucleophiles. wuxiapptec.com

For a molecule like this compound, FMO theory can be applied to understand its chemical behavior.

The HOMO represents the orbital from which the molecule is most likely to donate electrons. Its energy level is an indicator of the molecule's nucleophilicity. wuxiapptec.comnumberanalytics.com

The LUMO is the lowest-energy orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity. wuxiapptec.comnumberanalytics.com

The HOMO-LUMO Gap , the energy difference between these two orbitals, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. wuxiapptec.comsemanticscholar.org

In the context of this compound, computational methods like Density Functional Theory (DFT) would be used to calculate the energies and visualize the distribution of the HOMO and LUMO. For example, the HOMO is likely localized around the nitrogen atom, making it a primary site for protonation or alkylation. The LUMO would likely be centered on the carbonyl group (C=O), indicating its susceptibility to nucleophilic attack. These theoretical calculations provide a predictive framework for designing reactions and understanding the molecule's stability.

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. semanticscholar.org | Indicates nucleophilic sites, likely the nitrogen atom. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as an electron acceptor. semanticscholar.org | Indicates electrophilic sites, likely the carbonyl carbon. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. semanticscholar.org | Reflects the molecule's overall chemical reactivity and kinetic stability. |

Molecular Modeling and Docking Studies for Scaffold Design (excluding biological outcomes)

The rigid adamantane-like cage of this compound makes it an attractive scaffold for molecular design, particularly in medicinal chemistry. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of new compounds. arxiv.org Molecular modeling and docking are essential computational techniques used in this process to design and evaluate potential new molecules in silico before undertaking synthetic work. arxiv.orgresearchgate.net

The process of scaffold-based design using a core like this compound involves several computational steps:

Scaffold Elaboration: Starting with the this compound core, new chemical groups are added computationally. Modern approaches may use graph generative models, which learn chemical rules to extend a scaffold by sequentially adding atoms and bonds. researchgate.net This allows for the creation of vast virtual libraries of derivative compounds. arxiv.org

Conformational Analysis: For each new derivative, computational modeling is used to determine its most stable three-dimensional shape and conformational flexibility.

Molecular Docking: This is a crucial step where the designed molecules are computationally fitted into the binding site of a target protein. The goal is to predict the binding orientation and affinity of the molecule within the target. Docking algorithms calculate a "docking score," which is a numerical value (e.g., in kcal/mol) that estimates the binding affinity. For instance, a study on compounds identified from S. tuberosa found that 4-Azatricyclo[4.3.1.13,8]undecan-5-one exhibited a notable binding affinity for the SRC protein with a docking score of -10.88 kcal/mol. mdpi.com This process helps prioritize which virtual compounds are most promising for synthesis.

Property Calculation: Physicochemical properties, such as molecular weight, lipophilicity (iLOG P), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are calculated. These calculations, often assessed against frameworks like Lipinski's Rule of Five, help predict the drug-likeness of the designed molecules without referring to their ultimate biological success. nih.gov

Studies on other adamantane-based scaffolds demonstrate the power of these methods. For example, computational analyses of adamantane-thiadiazole derivatives have been used to guide their design. nih.gov Similarly, molecular modeling of other scaffolds, such as indolin-2-one, shows how docking simulations can reveal key interactions, like hydrogen bonds with specific amino acid residues (e.g., Glu917 and Cys919), that stabilize the molecule in the target's active site. nih.gov These computational insights are invaluable for the rational design of new molecules based on the this compound scaffold.

Table 3: Computational Techniques in Scaffold-Based Design

| Technique | Purpose | Example Output (Non-Biological) |

|---|---|---|

| Graph Generative Models | To create virtual libraries of derivatives from a core scaffold. researchgate.net | A set of novel molecular structures containing the scaffold. |

| Molecular Docking | To predict the binding mode and affinity of a molecule in a target's active site. | Docking score (e.g., -10.88 kcal/mol), predicted hydrogen bond interactions. mdpi.com |

| ADME/Physicochemical Calculations | To predict drug-like properties based on molecular structure. | Values for Molecular Weight, iLOG P, TPSA, Hydrogen Bond Donors/Acceptors. nih.gov |